![molecular formula C16H13N5OS2 B2576966 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1169984-73-9](/img/structure/B2576966.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic target in cancer treatment. BPTES inhibits glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. In
Aplicaciones Científicas De Investigación
Antitubercular Activity
The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed novel derivatives of this compound and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds have shown promising results in both in vitro and in vivo studies . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, highlighting their potential as anti-TB agents.
Antimicrobial Properties
Certain 2,4-disubstituted thiazoles, including derivatives of our compound, exhibit potent antimicrobial activity. For instance, compound 4, which features a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, demonstrated remarkable inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin .
Anticancer Potential
Benzothiazole derivatives have been recognized for their anticancer properties. Although specific studies on our compound are limited, its structural similarity to other bioactive benzothiazole derivatives suggests potential in cancer therapy. Further investigations are warranted to explore its efficacy against various cancer cell lines .
Anti-Parkinsonian Agents
In the quest for novel anti-Parkinsonian agents, researchers have designed and synthesized 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice. While our compound’s direct involvement in this area remains to be studied, its structural features align with the search for improved anti-Parkinsonian agents .
Other Potential Applications
Beyond the mentioned fields, benzothiazole derivatives have also been investigated for their anti-inflammatory, analgesic, and other pharmacological activities. While specific studies on our compound are scarce, its unique structure may hold promise in additional therapeutic contexts .
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c1-2-21-8-7-11(20-21)14(22)19-16-18-12(9-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-9H,2H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHLEYBTGDDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.